molecular formula C23H24N2O6 B11488914 Ethyl 3-(4-methoxyphenyl)-3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate

Ethyl 3-(4-methoxyphenyl)-3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate

Cat. No.: B11488914
M. Wt: 424.4 g/mol
InChI Key: VDAMWNJCIGVQPJ-UHFFFAOYSA-N
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Description

ETHYL 3-(4-METHOXYPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}PROPANOATE is a complex organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(4-METHOXYPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}PROPANOATE typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and oxazole intermediates. Common synthetic routes may involve:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Coupling reactions: The oxazole ring is then coupled with 4-methoxyphenyl groups under specific conditions, often using catalysts and solvents.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis processes, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(4-METHOXYPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 3-(4-METHOXYPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}PROPANOATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-(4-METHOXYPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}PROPANOATE: shares structural similarities with other oxazole and phenyl derivatives.

    4-Methoxyphenyl derivatives: Compounds with similar aromatic structures.

    Oxazole derivatives: Compounds containing the oxazole ring.

Uniqueness

The uniqueness of ETHYL 3-(4-METHOXYPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}PROPANOATE lies in its specific combination of functional groups and structural motifs, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

IUPAC Name

ethyl 3-(4-methoxyphenyl)-3-[[3-(4-methoxyphenyl)-1,2-oxazole-5-carbonyl]amino]propanoate

InChI

InChI=1S/C23H24N2O6/c1-4-30-22(26)14-19(15-5-9-17(28-2)10-6-15)24-23(27)21-13-20(25-31-21)16-7-11-18(29-3)12-8-16/h5-13,19H,4,14H2,1-3H3,(H,24,27)

InChI Key

VDAMWNJCIGVQPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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